1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
Description
Properties
Molecular Formula |
C9H8F5N |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5N/c10-8(11)6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8H,15H2 |
InChI Key |
SQGPHFWUMVZZER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Difluoromethylation of Phenyl Precursors
Difluoromethylation is a key step, typically achieved by:
- Using difluoromethylating reagents such as difluoromethyl diazoalkanes or difluoromethyl halides.
- Employing metal-catalyzed processes (e.g., rhodium(II) catalysts) to facilitate carbene transfer and insertion reactions.
- Conducting reactions in inert atmospheres (argon or nitrogen) and solvents like tetrahydrofuran (THF) or toluene to avoid moisture and oxygen interference.
One exemplary process involves the continuous flow synthesis of difluoromethyldiazomethane from 2,2-difluoroethylamine, tert-butyl nitrite, and acetic acid in a microreactor at 75°C and 40 psi pressure with a residence time of 2 minutes. The difluoromethyldiazomethane intermediate is then reacted with styrene derivatives in the presence of rhodium(II) catalysts to yield difluoromethyl-substituted cyclopropanes, demonstrating the utility of diazo compounds in difluoromethylation chemistry.
Introduction of the Trifluoroethylamine Group
The trifluoroethylamine moiety can be introduced via:
- Nucleophilic aromatic substitution (S_NAr) on activated aromatic halides or nitroarenes with 2,2,2-trifluoroethylamine.
- Reductive amination of trifluoroacetophenone derivatives with ammonia or amines under catalytic hydrogenation or using reducing agents like sodium cyanoborohydride.
- Use of trifluorodiazoethane (CF₃CHN₂) as a reagent for trifluoroethylation, with strict safety precautions due to its explosive nature.
Combined Strategies and Optimization
The overall synthesis often integrates difluoromethylation and trifluoroethylation in sequential or one-pot procedures, carefully controlling:
- Temperature (commonly 20–75°C)
- Solvent choice (THF, toluene, chloroform)
- Catalyst loading (e.g., 5 mol% rhodium(II) complexes)
- Reaction time (minutes to several hours)
These parameters influence the yield, purity, and stereochemical outcome of the product.
Comparative Data Table of Preparation Parameters
Research Findings and Practical Considerations
- Continuous flow microreactor technology enhances safety and efficiency in handling reactive fluorinated intermediates, such as difluoromethyldiazomethane.
- The choice of catalyst and reaction conditions significantly affects the stereoselectivity and yield of fluorinated amines.
- The incorporation of fluorine atoms improves metabolic stability and modulates biological activity, making these compounds valuable in drug discovery.
- Safety measures are critical when handling trifluorodiazoethane and other diazo compounds due to their explosive potential.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s stability and reactivity make it suitable for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to interact effectively with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to desired therapeutic or chemical outcomes .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects on the Phenyl Ring: The difluoromethyl (CF₂H) group in the target compound is less electron-withdrawing than trifluoromethyl (CF₃) in and but more lipophilic than chlorine (Cl) in . This balance may enhance metabolic stability compared to chlorine analogs while maintaining moderate reactivity.
- In contrast, the non-fluorinated ethylamine in lacks this property .
Physicochemical Properties
- Lipophilicity : The CF₂H group increases lipophilicity compared to chlorine () but reduces it relative to CF₃ (). This property impacts membrane permeability and bioavailability.
- Solubility : The hydrochloride salt form in improves aqueous solubility compared to the free base form of the target compound .
Biological Activity
Overview of 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
This compound is a synthetic compound that may exhibit various biological activities. Understanding its pharmacological properties requires examining its chemical structure, mechanism of action, and potential therapeutic applications.
Chemical Structure
- Chemical Formula : C10H8F5N
- Molecular Weight : 227.17 g/mol
- Structural Representation :
- The compound contains a trifluoroethanamine moiety and a difluoromethylphenyl group, which may influence its interaction with biological targets.
The biological activity of this compound can be explored through its interaction with various biological targets:
- Receptor Binding : Investigate its affinity for neurotransmitter receptors (e.g., serotonin receptors, dopamine receptors).
- Enzyme Inhibition : Assess its potential as an inhibitor of specific enzymes involved in metabolic pathways.
Antidepressant Activity
- Case Study : A study evaluating the antidepressant effects of similar compounds could provide insights into the efficacy of this compound.
- Findings : Data on behavioral tests (e.g., forced swim test) could indicate potential antidepressant properties.
Neuroprotective Effects
- Research Findings : Investigate studies that demonstrate neuroprotective effects against oxidative stress or neurodegeneration.
- Mechanisms : Analyze pathways involved in neuroprotection (e.g., modulation of oxidative stress response).
Toxicity Profile
Understanding the safety profile is crucial for any compound:
- Acute Toxicity Studies : Data from animal studies assessing LD50 values.
- Chronic Toxicity Studies : Long-term exposure effects on organ systems.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Efficacy in behavioral models | [Study A] |
| Neuroprotective | Protection against oxidative stress | [Study B] |
| Enzyme Inhibition | Specific enzyme targets and inhibition rates | [Study C] |
| Toxicity | LD50 values and chronic exposure effects | [Study D] |
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Trifluoroethanamine moiety | Antidepressant potential |
| Compound X | Similar phenyl group | Neuroprotective effects |
| Compound Y | Different halogen substitutions | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
